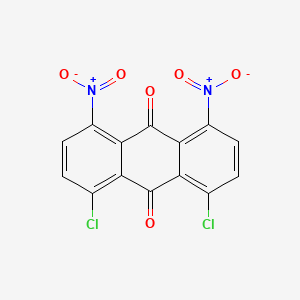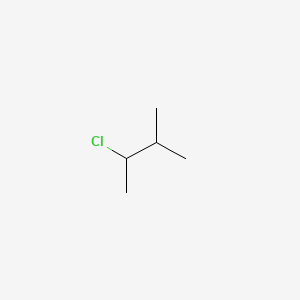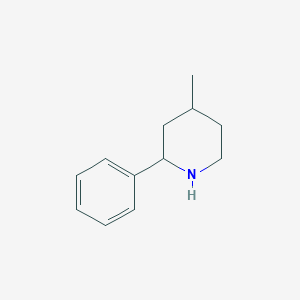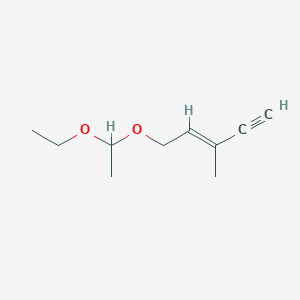
(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne
Overview
Description
(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne, also known as EEEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EEEM is a highly reactive alkyne that can be used in the synthesis of various organic compounds.
Mechanism of Action
(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne is a highly reactive alkyne that can undergo various chemical reactions. It can undergo cycloaddition reactions with various dienes and alkynes, resulting in the formation of cyclic compounds. (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne can also undergo nucleophilic addition reactions with various nucleophiles, including amines and alcohols. The mechanism of action of (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne is highly dependent on the reaction conditions and the nature of the reactants.
Biochemical and Physiological Effects:
(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne can inhibit the growth of cancer cells in vitro. It has also been shown to have antimicrobial properties.
Advantages and Limitations for Lab Experiments
(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne has several advantages for lab experiments. It is a highly reactive alkyne that can undergo various chemical reactions, making it a versatile building block for organic synthesis. It is also relatively easy to synthesize, making it readily available for use in lab experiments. However, (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne is highly reactive and can be hazardous if not handled properly. It also has limited stability, making it challenging to store for extended periods.
Future Directions
There are several future directions for research on (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne. One area of research is the development of new catalysts and ligands for organic reactions. Another area of research is the synthesis of new organic compounds using (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne as a building block. Further studies are also needed to understand the biochemical and physiological effects of (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne and its potential applications in medicine and agriculture.
In conclusion, (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne is a highly reactive alkyne that has gained significant attention in scientific research due to its potential applications in various fields. It is a versatile building block for organic synthesis and has potential applications in medicine and agriculture. Further research is needed to fully understand the potential of (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne and its applications in various fields.
Scientific Research Applications
(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne has also been used in the development of new catalysts and ligands for organic reactions.
properties
IUPAC Name |
(E)-5-(1-ethoxyethoxy)-3-methylpent-3-en-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-5-9(3)7-8-12-10(4)11-6-2/h1,7,10H,6,8H2,2-4H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRZVLCJKKJLNN-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OCC=C(C)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C)OC/C=C(\C)/C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Silane, [(1-ethynylcyclohexyl)oxy]trimethyl-](/img/structure/B3192456.png)
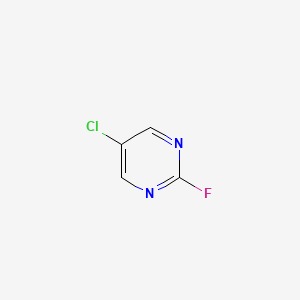
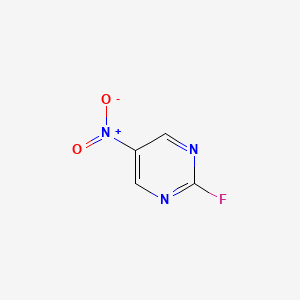
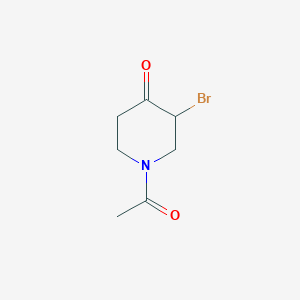
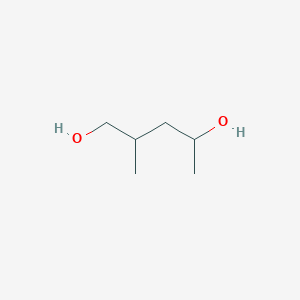

![N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B3192488.png)
![2,2,2-Trifluoro-N-[4-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3192489.png)

